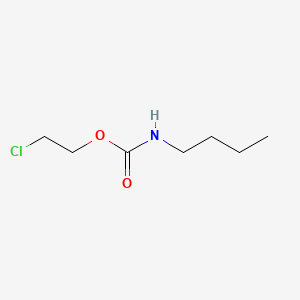
Carbamic acid, butyl-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, butyl-, 2-chloroethyl ester is an organic compound with the molecular formula C7H14ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a butyl group and the hydrogen atom of the amino group is replaced by a 2-chloroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, 2-chloroethyl ester can be synthesized through the reaction of butyl carbamate with 2-chloroethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, butyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding butyl carbamate and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. For example, using hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Hydrolysis: Butyl carbamate and 2-chloroethanol.
Substitution: Various derivatives depending on the nucleophile used, such as butyl carbamate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, butyl-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive ester group.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, butyl-, 2-chloroethyl ester involves the reactivity of its ester and chloroethyl groups. The ester group can undergo hydrolysis, releasing butyl carbamate and 2-chloroethanol. The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. These reactions can modify molecular targets, such as proteins or nucleic acids, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar structure but lacks the butyl group.
Carbamic acid, butyl ester: Similar structure but lacks the 2-chloroethyl group.
Carbamic acid, ethyl-, 2-chloroethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Carbamic acid, butyl-, 2-chloroethyl ester is unique due to the presence of both the butyl and 2-chloroethyl groups. This combination of functional groups provides distinct reactivity and applications compared to its similar compounds. The butyl group contributes to the compound’s hydrophobicity, while the 2-chloroethyl group offers a site for nucleophilic substitution, making it versatile in various chemical reactions and applications.
Propiedades
Número CAS |
60452-11-1 |
|---|---|
Fórmula molecular |
C7H14ClNO2 |
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
2-chloroethyl N-butylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-2-3-5-9-7(10)11-6-4-8/h2-6H2,1H3,(H,9,10) |
Clave InChI |
SOQHALWRTQBICZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


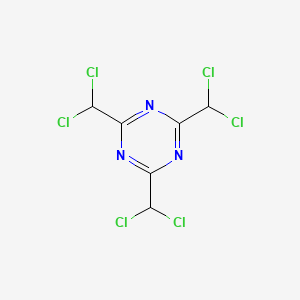

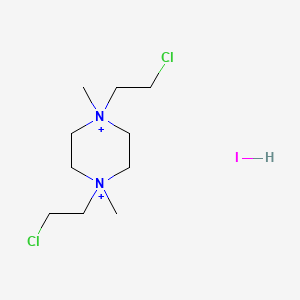
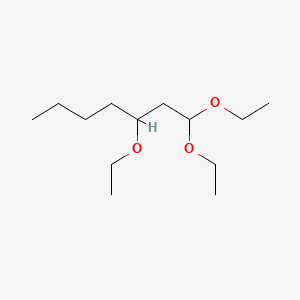
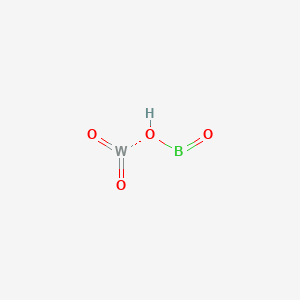
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
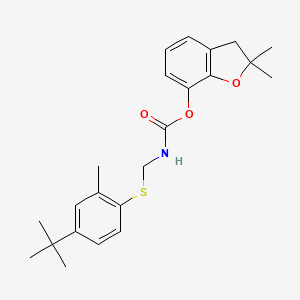

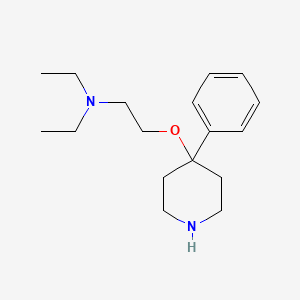
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
